Sodium maleate hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding sodium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with sodium hydroxide. This process involves the hydrolysis of maleic anhydride to form maleic acid, which is then neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium maleate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens like chlorine or bromine.
Major Products:
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Halogenated maleate derivatives.
Scientific Research Applications
Sodium maleate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffer solution in various chemical reactions and analytical techniques.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in the formulation of pharmaceutical drugs to enhance their stability and solubility.
Industry: Used as an adhesion promoter in coatings and adhesives, and as a precursor in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. In industrial applications, it promotes adhesion by forming strong bonds with substrates such as metals and polymers .
Comparison with Similar Compounds
Maleic Acid: The parent compound of sodium maleate hydrate, used in similar applications but with different solubility and reactivity properties.
Fumaric Acid: The trans isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Acid: A reduction product of maleic acid, used in the production of biodegradable polymers.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion chelation .
Properties
CAS No. |
53172-74-0 |
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Molecular Formula |
C4H6Na2O6 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
disodium;(Z)-but-2-enedioate;dihydrate |
InChI |
InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |
InChI Key |
IBVHJKDBSOUFSS-SQDRRJMKSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |
Key on ui other cas no. |
25880-69-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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